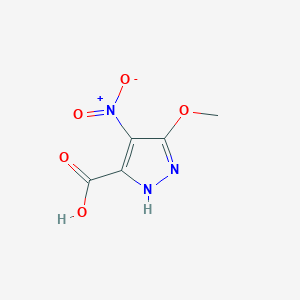

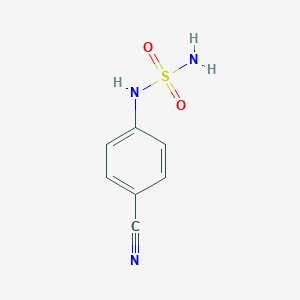

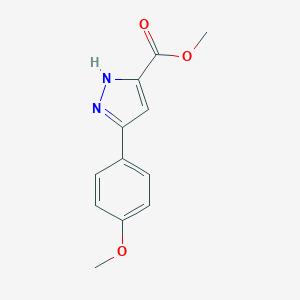

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including those structurally related to 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, often involves multistep synthetic routes that utilize various starting materials and reagents to introduce specific functional groups. For example, the synthesis of substituted pyrazoles typically involves the cycloaddition of hydrazines to diketones or the reaction of hydrazines with α,β-unsaturated carbonyl compounds, followed by various functional group transformations (Tomanová et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, is characterized by X-ray diffraction techniques, which provide detailed information about the compound's crystal structure, including bond lengths, angles, and the spatial arrangement of functional groups. These structural details are crucial for understanding the compound's reactivity and interactions with other molecules (Demir et al., 2010).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions, due to the presence of reactive functional groups. These reactions are influenced by the electronic properties of the substituents, such as methoxy and nitro groups, which can activate or deactivate the pyrazole ring towards different types of reactivity (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, such as melting point, solubility, and crystallinity, are determined by its molecular structure. The presence of specific functional groups affects these properties, influencing the compound's behavior in different solvents and its suitability for various applications. The determination of physical properties is essential for the compound's practical use and handling (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives are largely defined by their electronic structure, which can be analyzed through various spectroscopic methods, including NMR, IR, and UV-Vis spectroscopy. These techniques provide insights into the compound's electronic transitions, functional groups, and molecular interactions, which are critical for understanding its reactivity and potential applications (Halim & Ibrahim, 2022).

Applications De Recherche Scientifique

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives, including 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, are crucial scaffolds in heterocyclic compounds due to their extensive biological activities. These compounds exhibit a range of biologic activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives and their biological applications are thoroughly reviewed, presenting various synthetic methods and highlighting their importance in medicinal chemistry (Cetin, 2020).

Heterocyclic Compounds Synthesis

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives illustrates the utility of pyrazole-based compounds as building blocks for synthesizing various heterocyclic compounds. These compounds are valuable for the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing the versatility of pyrazole derivatives in heterocyclic and dyes synthesis. The unique reactivity of these compounds under mild conditions opens up innovative transformations for further research (Gomaa & Ali, 2020).

Therapeutic Applications

Research on pyrazolines, including those derived from 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, has uncovered a wide array of therapeutic applications. Pyrazoline derivatives are known for their prominent pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their ability to act as cannabinoid CB1 receptor antagonists, along with various other pharmacological effects, underscores the potential of pyrazoline derivatives in drug development and therapy (Shaaban et al., 2012).

Mécanisme D'action

Target of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Mode of Action

The mode of action of “3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid” involves its interaction with its targets. The compound’s nitro group and carboxylic acid group can form hydrogen bonds with target molecules . This interaction can lead to changes in the target molecules, affecting their function .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways due to their wide range of biological activities .

Result of Action

Given the wide range of biological activities exhibited by pyrazole derivatives, the compound could potentially have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of “3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid” can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and temperature .

Propriétés

IUPAC Name |

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O5/c1-13-4-3(8(11)12)2(5(9)10)6-7-4/h1H3,(H,6,7)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFXXMSEEKEXMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374865 |

Source

|

| Record name | 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid | |

CAS RN |

161235-54-7 |

Source

|

| Record name | 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)